molecular formula C10H11N3OS B1600136 8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 211244-82-5

8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B1600136
CAS No.: 211244-82-5
M. Wt: 221.28 g/mol
InChI Key: RNYUFDKLBWLNCR-UHFFFAOYSA-N
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Description

8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound with a unique structure that includes a pyrido[2,3-d]pyrimidin-7-one core substituted with an ethyl group at the 8th position and a methanethio group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route starts with the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with malononitrile in the presence of sodium methoxide and methanol, followed by treatment with guanidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The methanethio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidinone core can be reduced under specific conditions.

    Substitution: The ethyl and methanethio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanethio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-3-13-8(14)5-4-7-6-11-10(15-2)12-9(7)13/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYUFDKLBWLNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=CC2=CN=C(N=C21)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441760
Record name 8-Ethyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211244-82-5
Record name 8-Ethyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211244-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Ethyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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